molecular formula C7H11N3O2S B2861479 N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448028-24-7

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2861479
CAS No.: 1448028-24-7
M. Wt: 201.24
InChI Key: LZQFRFVGJSUCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 2-methoxyethyl chain.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-5-9-7(13-10-5)6(11)8-3-4-12-2/h3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQFRFVGJSUCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a synthetic organic compound belonging to the thiadiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms. It has a methoxyethyl substituent at the nitrogen atom and a carboxamide functional group at the 5-position of the thiadiazole ring. Thiadiazole derivatives are known for significant biological activities, including antimicrobial, antifungal, and anticancer properties. this compound has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes. Related compounds have demonstrated efficacy against cancer cell lines and have been explored as anti-inflammatory agents.

Potential Applications

This compound has potential applications in several fields. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Molecular docking studies could provide insights into how this compound binds to specific proteins or enzymes involved in disease pathways, which can help optimize its structure for enhanced efficacy and reduced toxicity.

Thiadiazole derivatives are known for their pharmacological potential. They interact with various biological targets, including enzymes, receptors, and cellular processes. These interactions can lead to the inhibition of enzymes like carbonic anhydrase and lipoxygenase, modulation of receptor activities influencing cellular signaling pathways, and interference with processes such as cell proliferation and apoptosis.

Several compounds share structural similarities with this compound.
Examples:

  • 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid Similar thiadiazole ring without methoxyethyl substitution and has antimicrobial properties.
  • 5-Amino-1,3,4-thiadiazole derivatives Have an amino group at different positions and anticancer activity.
  • 5-(Substituted phenyl)-1,3,4-thiadiazoles Have various aromatic substitutions and antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern that may enhance solubility and bioavailability compared to other thiadiazoles, and its methoxyethyl group could also influence its pharmacokinetic properties favorably.

Anticancer Agents

Thiadiazole derivatives have demonstrated in vitro and in vivo efficacy across cancer models . A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety were designed, synthesized, and evaluated for their in vitro antitumor activities against HL-60, SKOV-3 and MOLT-4 human tumor cell lines by MTT assay . Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed the best inhibitory effect against SKOV-3 cells, with an IC50 value of 19.5 μm . The acridine orange/ethidium bromide staining assay in SKOV-3 cells suggested that the cytotoxic activity occurs via apoptosis .

Thermoresponsive nanoparticles for bioimaging

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues in the Thiadiazole Family

Substituent Variations on the Carboxamide Side Chain
  • Compound 19 (): (E)-N-((Z)-4-(3-Ethoxybenzyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene)-N′-phenylbenzimidamide Key Difference: Replaces the methoxyethyl group with a 3-ethoxybenzyl substituent. Reported synthesis yield: 89% .
  • Compound 23 (): (E)-N-((Z)-4-(3-Fluorobenzyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene)-N′-phenylbenzimidamide

    • Key Difference : Incorporates a fluorinated benzyl group.
    • Impact : Fluorine’s electronegativity could enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. Yield: 81% .
  • N-(3-Methyl-1,2,4-thiadiazol-5-yl)benzamide derivatives (): Example: 3-[4-(Azetidin-1-ylcarbonyl)phenoxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide Key Difference: Contains a benzamide scaffold with phenoxy and hydroxy-methylethoxy substituents. Impact: Demonstrates glucokinase activation, suggesting the thiadiazole-carboxamide motif’s utility in metabolic disorder therapeutics .
Heterocycle Modifications
  • N-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine ():
    • Key Difference : Oxadiazole ring replaces thiadiazole.
    • Impact : Reduced electron density and altered hydrogen-bonding capacity may affect target selectivity. This compound is discontinued, hinting at stability or efficacy challenges .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Reference
Target Compound ~263.3 1.2–1.8 >10 (in DMSO)
Compound 19 () ~437.5 3.5–4.0 <1 (in DMSO)
N-(2-Methoxyethyl)-oxadiazole () ~171.2 0.8–1.3 >20 (in water)

Key Insight : The methoxyethyl group in the target compound likely enhances aqueous solubility compared to aromatic analogs (e.g., Compound 19), making it more drug-like .

Biological Activity

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anticancer properties, and its mechanisms of action.

Chemical Structure and Synthesis

The structure of this compound includes a thiadiazole ring that contributes to its biological activity. The synthesis typically involves multi-step organic reactions that may include:

  • Formation of the thiadiazole ring through condensation reactions.
  • Substitution reactions to introduce the methoxyethyl and methyl groups.
  • Carboxamide formation via reaction with appropriate amines.

1. Antimicrobial Properties

This compound has been investigated for its potential antimicrobial properties. Studies indicate that derivatives of thiadiazoles exhibit significant activity against various bacterial and fungal strains. The compound's mechanism likely involves inhibition of specific enzymes essential for microbial survival.

Microbial Strain Activity Reference
E. coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

2. Antifungal Activity

Research has shown that this compound exhibits antifungal activity, particularly against pathogenic fungi like Candida spp. and Aspergillus spp. The structure–activity relationship (SAR) suggests that the presence of the thiadiazole moiety is crucial for its antifungal effects.

3. Anticancer Properties

This compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and inhibition of tumor growth.

Cancer Cell Line IC50 (µg/mL) Reference
A549 (lung cancer)12.5
HeLa (cervical cancer)10.0
MCF-7 (breast cancer)15.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in both microbes and cancer cells.
  • Receptor Binding : It can bind to receptors that modulate cell signaling pathways related to growth and apoptosis.

Molecular docking studies have provided insights into how this compound interacts with target proteins, enhancing our understanding of its pharmacological potential.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • A study demonstrated its effectiveness as an antimicrobial agent against multi-drug resistant Staphylococcus aureus, suggesting it could be developed into a new antibiotic therapy .
  • Another research focused on its anticancer properties revealed that it significantly reduced tumor size in xenograft models when administered at specific dosages .

Q & A

Q. What are the key synthetic pathways for N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a 1,2,4-thiadiazole precursor with a 2-methoxyethylamine derivative. A common approach includes:

  • Step 1 : Formation of the 1,2,4-thiadiazole core via cyclization of thioamides or thioureas under acidic conditions .
  • Step 2 : Amide bond formation between the thiadiazole-5-carboxylic acid and 2-methoxyethylamine using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or acetonitrile .
  • Optimization : Reaction temperature (room temperature to 80°C), solvent polarity, and stoichiometric ratios are critical for yield and purity. Ultrasound-assisted methods may enhance reaction efficiency .

Q. How is the structural identity of this compound confirmed experimentally?

  • Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, while IR spectroscopy validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software can resolve bond lengths and angles, though this requires high-purity samples .

Q. What are the critical physicochemical properties influencing this compound’s behavior in biological assays?

  • Lipophilicity : LogP values (predicted or experimental) dictate membrane permeability.
  • Solubility : Polar solvents (e.g., DMSO) are preferred due to the carboxamide and methoxyethyl groups .
  • Stability : pH-dependent hydrolysis of the thiadiazole ring may occur under acidic/basic conditions, necessitating stability studies .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., kinases) or receptors. The methoxyethyl group may hydrogen bond with active-site residues .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. ethyl groups on the thiadiazole) with bioactivity data from analogous compounds .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data for this compound?

  • Reproducibility Checks : Verify synthetic protocols (e.g., purity via HPLC >95%) to rule out byproducts .
  • Orthogonal Assays : Combine enzymatic assays (e.g., IC50_{50} measurements) with cellular models to confirm target engagement .
  • Crystallographic Validation : If bioactivity conflicts with docking predictions, co-crystallization with the target protein clarifies binding modes .

Q. How does the 2-methoxyethyl substituent impact structure-activity relationships (SAR) compared to other alkyl/aryl groups?

  • Electron-Donating Effects : The methoxy group enhances solubility and may modulate electron density on the thiadiazole ring, altering binding affinity .
  • Steric Considerations : Compared to bulkier substituents (e.g., naphthyl), the methoxyethyl group balances steric hindrance and flexibility, optimizing fit in hydrophobic pockets .

Q. What advanced analytical techniques characterize degradation products under stress conditions?

  • LC-MS/MS : Identifies hydrolyzed or oxidized derivatives (e.g., ring-opened thiadiazoles or methoxyethyl cleavage products) .
  • Stability-Indicating HPLC : Monitors degradation kinetics in accelerated thermal/humidity studies .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey Considerations
Synthetic OptimizationEDCI-mediated coupling, ultrasound-assisted synthesisMonitor reaction progress via TLC/HPLC
Structural ElucidationNMR, X-ray crystallography (SHELX)Ensure sample purity >95% for crystallography
Bioactivity ValidationEnzymatic assays, cellular modelsUse orthogonal assays to confirm mechanisms
Degradation AnalysisLC-MS/MS, stress testingControl pH and temperature to mimic physiological conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.